

# Physicochemical Properties of Atorvastatin Hemi-Calcium Salt: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Atorvastatin hemicalcium salt

Cat. No.: B7887366

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Atorvastatin hemi-calcium salt. Atorvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] Marketed as its hemi-calcium salt, it is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. [4][5] A thorough understanding of its physicochemical characteristics is paramount for the successful formulation, development, and manufacturing of stable and bioavailable drug products.

## Core Physicochemical Properties

Atorvastatin hemi-calcium salt is a white to off-white crystalline powder.[6] Its key properties, including solubility, thermal behavior, pKa, and lipophilicity, are critical determinants of its performance. These characteristics are summarized in the tables below.

## Table 1: General Properties of Atorvastatin Hemi-Calcium Salt

Property	Value	Reference
Chemical Name	[R-(R,R)]-2-(4-fluorophenyl)- β,δ-dihydroxy-5-(1- methylethyl)-3-phenyl-4- [(phenylamino)carbonyl]-1H- pyrrole-1-heptanoic acid, hemi- calcium salt	[6]
Molecular Formula	(C <sub>33</sub> H <sub>34</sub> FN <sub>2</sub> O <sub>5</sub> ) <sub>2</sub> ·Ca (anhydrous)	[7]
Molecular Weight	1155.34 g/mol (anhydrous basis)	
Appearance	White to off-white crystalline powder	[6]
BCS Classification	Class II (Low Solubility, High Permeability)	[4][5]

## Table 2: Solubility Profile

Atorvastatin's solubility is markedly pH-dependent, a critical factor for its dissolution and absorption in the gastrointestinal tract. It is insoluble in acidic aqueous solutions (pH 4 and below) and exhibits limited solubility in water.[6][8]

Solvent / Medium	Solubility	Reference
Water (Distilled)	Very slightly soluble; 0.142 mg/mL; 0.000597 mg/mL	[4][6][8]
Aqueous Solution (pH $\leq$ 4)	Insoluble	[6][8]
Phosphate Buffer (pH 7.4)	Slightly soluble	[6][9]
Methanol	Freely soluble; ~68.3 mg/mL	[5][6][9]
Ethanol	Slightly soluble; ~0.5 mg/mL	[6][10]
Dimethyl Sulfoxide (DMSO)	Soluble; ~15 mg/mL	[10]
Dimethylformamide (DMF)	Soluble; ~25 mg/mL	[10]
Acetonitrile	Very slightly soluble	[6][9]

### Table 3: Thermal Properties, Acidity, and Lipophilicity

The solid-state form of Atorvastatin calcium profoundly influences its properties. It is known to exist in numerous polymorphic and amorphous forms, with over 60 identified.[6][7] The crystalline Form I is noted as the most stable, non-hygroscopic trihydrate.[7] The amorphous form, while potentially offering enhanced dissolution, may present stability challenges.[6][11]

Parameter	Value	Reference
Melting Point	159.2 - 160.7 °C	[9][12]
pKa (Strongest Acidic)	4.31 - 4.46	[2][13][14]
logP (Octanol/Water)	4.41 - 6.98*	[2][13][14]

\*Note: logP values refer to the parent Atorvastatin molecule, not the salt form.

## Experimental Protocols

Accurate characterization of Atorvastatin hemi-calcium salt relies on a suite of standardized analytical techniques. The methodologies for determining the key properties are detailed below.

## Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[\[15\]](#)[\[16\]](#)

- Preparation: Add an excess amount of Atorvastatin hemi-calcium salt to a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers) in a sealed, inert container.
- Equilibration: Agitate the suspension at a constant, controlled temperature (e.g.,  $37 \pm 1$  °C for BCS studies) using a mechanical shaker or orbital incubator.[\[17\]](#)
- Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot of the suspension.[\[17\]](#)
- Separation: Immediately separate the undissolved solid from the supernatant by centrifugation at high speed or by filtration through a fine, non-adsorptive filter (e.g., 0.22 µm PVDF).
- Analysis: Quantify the concentration of dissolved Atorvastatin in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Confirmation: Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% variation).[\[17\]](#)

## Crystallinity and Polymorph Assessment (X-Ray Powder Diffraction - XRPD)

XRPD is the definitive technique for identifying the solid-state form (crystalline vs. amorphous) and specific polymorph of a substance.[\[18\]](#)[\[19\]](#)

- Sample Preparation: Gently pack a small amount of the powder sample into a sample holder, ensuring a flat, uniform surface.
- Instrumentation: Place the sample in an X-ray powder diffractometer. The instrument is typically equipped with a copper X-ray source (Cu K $\alpha$  radiation).[\[20\]](#)

- **Data Acquisition:** Scan the sample over a defined range of diffraction angles (e.g.,  $2^\circ$  to  $40^\circ$   $2\theta$ ) at a specified scan rate.[20]
- **Analysis:** The resulting diffractogram plots X-ray intensity against the diffraction angle ( $2\theta$ ). A pattern with sharp, well-defined peaks is characteristic of a crystalline material, while a broad halo indicates an amorphous form.[19] Each crystalline polymorph produces a unique "fingerprint" pattern that can be compared to reference data for identification.[19][20]

## Thermal Analysis

Thermal analysis techniques like DSC and TGA are essential for characterizing melting behavior, phase transitions, and thermal stability.[21][22]

**Differential Scanning Calorimetry (DSC)** DSC measures heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and phase transitions.[23][24]

- **Sample Preparation:** Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
- **Instrumentation:** Place both the sample and reference pans into the DSC cell.
- **Heating Program:** Subject the cell to a controlled temperature program, for example, heating from ambient temperature to above the melting point at a constant rate (e.g.,  $10^\circ\text{C}/\text{min}$ ) under an inert nitrogen purge.
- **Analysis:** The resulting thermogram shows heat flow versus temperature. An endothermic peak corresponds to melting, and the peak onset or maximum is taken as the melting point.[22] The area under the peak is proportional to the enthalpy of fusion.

**Thermogravimetric Analysis (TGA)** TGA measures the change in mass of a sample as it is heated, providing information on water content, residual solvents, and decomposition temperature.[25][26]

- **Sample Preparation:** Place an accurately weighed sample (typically 5-10 mg) onto the TGA balance pan.

- Instrumentation: The instrument consists of a high-precision balance situated within a furnace.
- Heating Program: Heat the sample according to a defined temperature program (e.g., from ambient to 300 °C at 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[25]
- Analysis: The TGA curve plots the percentage of weight loss against temperature. A step-wise loss of mass indicates events such as dehydration, desolvation, or thermal decomposition.[21]

## Lipophilicity Measurement (logP by Shake-Flask)

The partition coefficient (logP) is a measure of a drug's lipophilicity and is critical for predicting its absorption and distribution.[27]

- System Preparation: Prepare a biphasic system of 1-octanol and water (or a suitable buffer like PBS pH 7.2) and mutually saturate the two phases by vigorous mixing followed by separation.
- Partitioning: Dissolve a known amount of Atorvastatin in the aqueous phase and add an equal volume of the pre-saturated octanol phase.
- Equilibration: Vigorously shake the mixture for a sufficient time to allow for equilibrium to be established, then allow the two phases to separate completely, often aided by centrifugation.
- Analysis: Determine the concentration of Atorvastatin in both the aqueous and octanol phases using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[15]
- Calculation: Calculate logP using the formula:  $\text{LogP} = \log_{10} ([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous}])$ .[27]

## Mechanism of Action and Workflow Visualization

Atorvastatin's primary therapeutic effect stems from its inhibition of the cholesterol biosynthesis pathway.[1] Its pleiotropic effects are attributed to the modulation of other cellular signaling cascades.[28] The characterization of its physicochemical properties follows a structured workflow to ensure comprehensive data is gathered for formulation development.

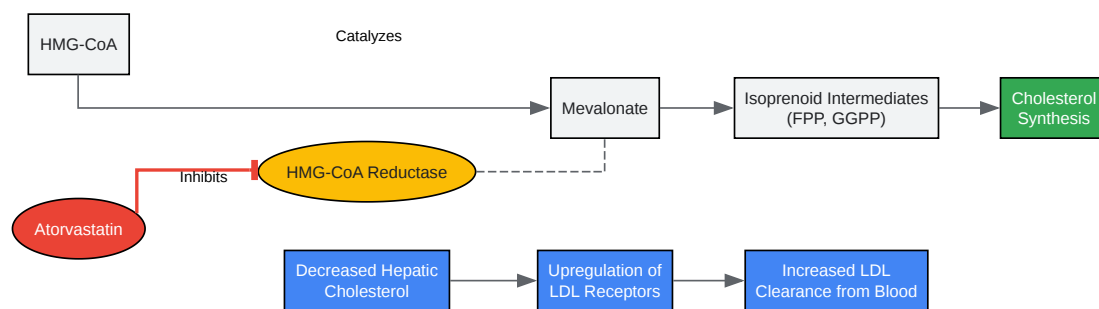


Figure 1. Atorvastatin's inhibition of the HMG-CoA reductase pathway.

[Click to download full resolution via product page](#)

Atorvastatin's inhibition of the HMG-CoA reductase pathway.

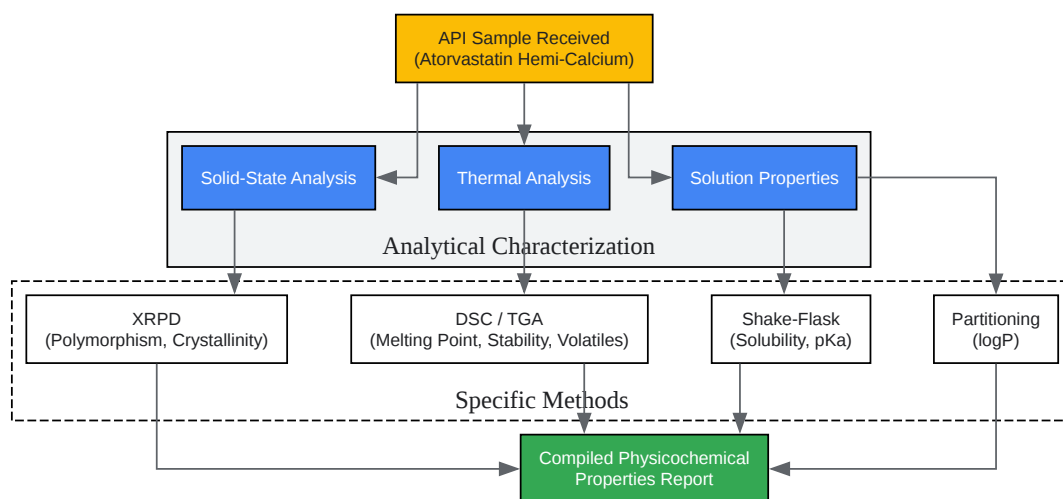


Figure 2. General workflow for physicochemical characterization.

[Click to download full resolution via product page](#)

General workflow for physicochemical characterization.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. Effect of Surfactants on the Solubility of Atorvastatin Calcium [scirp.org]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility improvement of atorvastatin using deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atorvastatin [drugfuture.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Partition coefficient - Wikipedia [en.wikipedia.org]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. who.int [who.int]
- 18. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 19. improvedpharma.com [improvedpharma.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. improvedpharma.com [improvedpharma.com]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 23. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. veeprho.com [veeprho.com]
- 25. aurigaresearch.com [aurigaresearch.com]
- 26. veeprho.com [veeprho.com]
- 27. acdlabs.com [acdlabs.com]
- 28. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Physicochemical Properties of Atorvastatin Hemi-Calcium Salt: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7887366#physicochemical-properties-of-atorvastatin-hemi-calcium-salt]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)